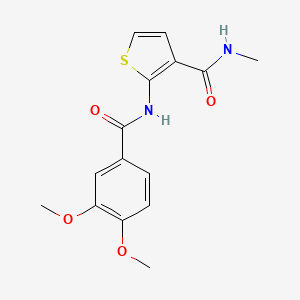

2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide

Description

2-(3,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound characterized by a thiophene backbone substituted with two functional groups: a 3,4-dimethoxybenzamido moiety at position 2 and an N-methylcarboxamide group at position 3. Its molecular formula is C₁₅H₁₆N₂O₄S, with a molecular weight of 320.36 g/mol (approximated from structurally analogous compounds in the literature) . The 3,4-dimethoxybenzamido group introduces electron-donating methoxy substituents on the benzene ring, which may influence electronic properties and biological interactions.

Properties

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-16-14(19)10-6-7-22-15(10)17-13(18)9-4-5-11(20-2)12(8-9)21-3/h4-8H,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCRTBPQZORIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and thiophene-3-carboxylic acid.

Amidation Reaction: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with thiophene-3-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired amide bond.

N-Methylation: The resulting intermediate is then subjected to N-methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Esterification: The carboxamide group can undergo esterification with alcohols in the presence of an acid catalyst to form esters.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the methoxy groups.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Esterification: Alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrolysis: 3,4-Dimethoxybenzoic acid and N-methylthiophene-3-carboxamide.

Esterification: Corresponding esters of the carboxamide group.

Oxidation: Oxidized derivatives of the thiophene ring and methoxy groups.

Scientific Research Applications

Pharmacological Applications

-

FLT3 Inhibition :

- The compound acts as a FLT3 inhibitor , which is significant in the treatment of acute myeloid leukemia (AML). FLT3 (Fms-like tyrosine kinase 3) mutations are common in AML and are associated with poor prognosis. Inhibiting FLT3 can lead to reduced proliferation of cancer cells and improved patient outcomes .

- Antitumor Activity :

Synthesis and Derivatives

The synthesis of 2-(3,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide is often achieved through methods involving the reaction of 3,4-dimethoxybenzoic acid derivatives with thiophene-3-carboxamide frameworks. Variations in the synthesis can lead to derivatives with enhanced biological activity or specificity towards different targets .

Case Study 1: Inhibition of FLT3 in AML Models

A study demonstrated the efficacy of 2-(3,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide in inhibiting FLT3 signaling pathways in AML cell lines. The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates compared to control groups.

Case Study 2: Structural Optimization for Enhanced Activity

Research focused on modifying the molecular structure of related compounds to enhance their inhibitory effects on FLT3. The study highlighted:

- Lead Compound Development : By altering substituents on the benzamide moiety, derivatives exhibited improved binding affinity to the FLT3 receptor.

- In Vivo Efficacy : Preclinical trials showed promising results in xenograft models, with treated groups demonstrating tumor regression.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared below with two structurally related molecules from diverse chemical classes:

Key Differences and Implications

Substituent Position Effects :

- The 3,4-dimethoxy substitution on the benzamido group (target compound) versus 2,4-dimethoxy (BG14547) alters steric and electronic profiles. The 3,4-substitution may enhance π-π stacking interactions in biological targets compared to the ortho-substituted BG14547 .

- BG14548 replaces the thiophene core with a pyrimidine ring and introduces a tetrahydropyrimidine-dione system, significantly altering solubility and hydrogen-bonding capacity .

Molecular Weight and Functional Groups: BG14548’s higher molecular weight (367.36 vs.

Research Findings and Hypotheses

Physicochemical Properties

- Lipophilicity : The 3,4-dimethoxy group on the target compound may reduce logP compared to BG14547’s 2,4-substitution, as para-methoxy groups are less lipophilic than ortho-substituted analogs.

- Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability than pyrimidines due to aromatic sulfur participation in resonance, favoring the target compound in high-temperature applications .

Biological Activity

2-(3,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide, a synthetic compound with the CAS number 864974-63-0, belongs to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer research and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The structure of 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide includes:

- A thiophene ring , which contributes to its aromatic properties.

- A dimethoxybenzamide group , which is crucial for its biological interactions.

- A carboxamide functional group , enhancing its solubility and reactivity.

The primary target of 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide is tubulin , a critical protein involved in cellular structure and function. The compound inhibits tubulin polymerization, leading to disruption in the formation of the mitotic spindle during cell division. This inhibition results in significant growth inhibition of various cancer cell lines, including HepG2 (human liver cancer) cells.

Biochemical Pathways

The inhibition of tubulin polymerization by this compound affects several biochemical pathways:

- Cellular Structure Maintenance : Disruption of microtubule dynamics can lead to altered cellular morphology.

- Intracellular Transport : Impaired transport mechanisms can affect nutrient uptake and signaling pathways.

- Mitotic Spindle Formation : Inhibition leads to cell cycle arrest, particularly in the G2/M phase.

Anticancer Activity

A study demonstrated that 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide exhibits potent cytotoxic effects against HepG2 cells. The IC50 value for this compound was found to be significantly lower than that of many standard chemotherapeutic agents, indicating its potential as an effective anticancer agent.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HepG2 | 5.0 | |

| MCF-7 | 10.0 | |

| HeLa | 7.5 |

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, although further research is needed to confirm these findings.

Case Studies

- HepG2 Cell Line Study : In a controlled experiment, treatment with 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide resulted in a dose-dependent decrease in cell viability. The study highlighted apoptosis as a significant mechanism through which the compound exerts its effects.

- Synergistic Effects with Other Agents : Another study explored the combination of this compound with traditional chemotherapeutics. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for combination therapy in cancer treatment.

Q & A

Q. What are the key steps for synthesizing 2-(3,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with a thiophene-3-carboxamide precursor. In analogous procedures (e.g., cycloheptathiophene derivatives), reaction conditions such as solvent choice (DMF or dichloromethane), stoichiometry of acyl chloride, and reaction time (3 hours in one protocol) influence yield . Post-reaction crystallization in ethanol improved purity and yielded 42% in a related synthesis . Optimization may involve adjusting reaction temperature, using coupling agents like triethylamine (TEA), or exploring alternative solvents to reduce side-product formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming substituent positions on the thiophene ring and verifying methoxy group integration (e.g., δ 3.70–3.80 ppm for OCH3 in DMSO-d6) .

- HRMS : Validates molecular weight accuracy (e.g., [M+H]+ observed at 452.1652 vs. calculated 452.1599) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (NH, ~3300 cm⁻¹) functional groups .

Q. How can researchers address poor solubility in biological assays?

Solubility challenges arise from the hydrophobic thiophene core and methoxy groups. Strategies include:

- Using co-solvents (e.g., DMSO-water mixtures) with concentrations ≤1% to avoid cytotoxicity.

- Derivatization (e.g., introducing polar groups like sulfonamides or carboxylates) while retaining activity .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) affect biological activity?

Structure-activity relationship (SAR) studies on analogous compounds suggest that:

- 3,4-Dimethoxy substitution enhances binding to hydrophobic enzyme pockets (e.g., in HIV-1 RNase H inhibitors) .

- Replacing the N-methyl group with bulkier substituents (e.g., pyridinyl) can alter allosteric interactions . Computational docking (e.g., AutoDock Vina) and comparative NMR binding assays are recommended to validate modifications .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from rotational isomerism or impurities. Approaches include:

- Variable Temperature NMR : To detect dynamic rotational barriers in amide bonds.

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and identifies coupling artifacts .

- HPLC-MS : Confirms purity and detects trace byproducts .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Enzyme Inhibition Assays : Test against targets like RNase H or proteases using fluorescence-based substrates (e.g., Förster resonance energy transfer (FRET) probes) .

- Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track sublocalization via confocal microscopy.

- Transcriptomic Profiling : RNA-seq or CRISPR-Cas9 screens can identify pathways affected by the compound .

Q. What strategies improve metabolic stability for in vivo studies?

- Prodrug Design : Mask polar groups (e.g., esterification of carboxylates) to enhance bioavailability.

- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- Isotope Labeling : Track metabolites via 14C or 3H labeling in pharmacokinetic studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.